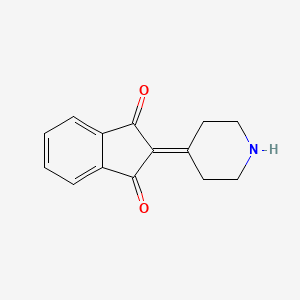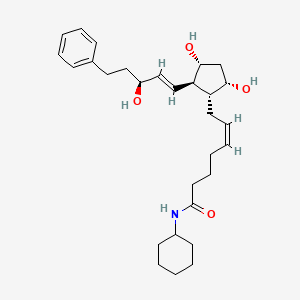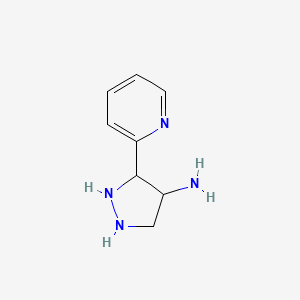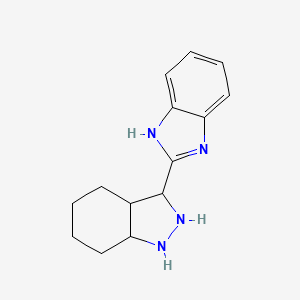![molecular formula C17H42N2O5Si2 B12350820 N'-[3-[diethoxy(triethoxysilylmethyl)silyl]-2-methylpropyl]ethane-1,2-diamine](/img/structure/B12350820.png)
N'-[3-[diethoxy(triethoxysilylmethyl)silyl]-2-methylpropyl]ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[3-[diethoxy(triethoxysilylmethyl)silyl]-2-methylpropyl]ethane-1,2-diamine is a silane coupling agent that is widely used in various industrial and scientific applications. This compound is known for its ability to enhance the adhesion between organic and inorganic materials, making it a valuable component in the production of composites, coatings, and adhesives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-[diethoxy(triethoxysilylmethyl)silyl]-2-methylpropyl]ethane-1,2-diamine typically involves the reaction of an amine with a silane compound. One common method is the reaction of 3-aminopropyltriethoxysilane with diethoxymethylsilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the process. The reaction mixture is heated to a specific temperature, and the product is purified through distillation or chromatography .
Industrial Production Methods
In industrial settings, the production of N’-[3-[diethoxy(triethoxysilylmethyl)silyl]-2-methylpropyl]ethane-1,2-diamine is scaled up using large reactors and automated systems. The process involves the continuous feeding of reactants into the reactor, where they are mixed and heated to the desired temperature. The product is then separated and purified using industrial-scale distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
N’-[3-[diethoxy(triethoxysilylmethyl)silyl]-2-methylpropyl]ethane-1,2-diamine undergoes various types of chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed during hydrolysis can react with other silanol groups to form siloxane bonds, leading to the formation of cross-linked networks.
Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Electrophiles such as alkyl halides or acyl chlorides under mild to moderate conditions.
Major Products Formed
Hydrolysis: Silanols and siloxane networks.
Condensation: Cross-linked siloxane networks.
Substitution: Substituted amines and other derivatives.
Scientific Research Applications
N’-[3-[diethoxy(triethoxysilylmethyl)silyl]-2-methylpropyl]ethane-1,2-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials in composite materials.
Biology: Employed in the surface modification of biomaterials to improve biocompatibility and cell adhesion.
Medicine: Utilized in drug delivery systems to enhance the stability and bioavailability of therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and sealants to improve their mechanical properties and durability
Mechanism of Action
The mechanism of action of N’-[3-[diethoxy(triethoxysilylmethyl)silyl]-2-methylpropyl]ethane-1,2-diamine involves the formation of strong covalent bonds between the silane groups and the surfaces of materials. The silane groups undergo hydrolysis to form silanols, which can then condense to form siloxane bonds with other silanols or with hydroxyl groups on the surface of materials. This results in the formation of a stable, cross-linked network that enhances the adhesion and mechanical properties of the materials .
Comparison with Similar Compounds
Similar Compounds
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Similar structure but with trimethoxysilyl groups instead of triethoxysilylmethyl groups.
3-(2-Aminoethylamino)propyl-trimethoxysilane: Contains a similar amine group but with different alkoxysilane groups.
Uniqueness
N’-[3-[diethoxy(triethoxysilylmethyl)silyl]-2-methylpropyl]ethane-1,2-diamine is unique due to its specific combination of diethoxy and triethoxysilylmethyl groups, which provide distinct reactivity and compatibility with various materials. This makes it particularly effective in applications requiring strong adhesion and enhanced mechanical properties .
Properties
Molecular Formula |
C17H42N2O5Si2 |
|---|---|
Molecular Weight |
410.7 g/mol |
IUPAC Name |
N'-[3-[diethoxy(triethoxysilylmethyl)silyl]-2-methylpropyl]ethane-1,2-diamine |
InChI |
InChI=1S/C17H42N2O5Si2/c1-7-20-25(21-8-2,15-17(6)14-19-13-12-18)16-26(22-9-3,23-10-4)24-11-5/h17,19H,7-16,18H2,1-6H3 |
InChI Key |
AZPILJCPSKBEHF-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CC(C)CNCCN)(C[Si](OCC)(OCC)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12350757.png)
![(5Z)-2-imino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazolidin-4-one;methanesulfonic acid](/img/structure/B12350764.png)
![5-[4-(2-methoxyethoxy)phenyl]-7-phenyl-2,3,4a,7a-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12350765.png)
![2-[4-(2,3,6,7-Tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-aceticacid](/img/structure/B12350772.png)

![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine](/img/structure/B12350777.png)
![3-ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12350787.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-4-imino-5-methyl-1,3-diazinan-2-one](/img/structure/B12350793.png)



